molecular formula C9H9N3O3S2 B13183454 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide

4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide

Cat. No.: B13183454
M. Wt: 271.3 g/mol
InChI Key: LEHSELWVPQSQAP-UHFFFAOYSA-N
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Description

4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide (CAS 1778151-23-7) is a chemical compound of significant interest in medicinal chemistry and biochemical research, with a molecular formula of C9H9N3O3S2 and a molecular weight of 271.32 g/mol . This compound belongs to the benzenesulfonamide class, which is extensively investigated for its inhibitory properties against various enzymes, particularly carbonic anhydrases . The primary sulfonamide group (-SO2NH2) is a key pharmacophore known to coordinate with the zinc ion in the active site of carbonic anhydrases, making this compound a valuable template for the design of isoform-selective CA inhibitors . The structure incorporates a 3-methyl-1,2,4-thiadiazole ring, a heterocyclic moiety that can contribute to binding affinity and selectivity towards specific enzyme isoforms, and a 4-hydroxy substituent on the benzene ring that can be utilized for further chemical modifications via the "tail" approach to optimize physico-chemical properties and biological activity . Research into similar sulfonamide derivatives has revealed a wide spectrum of potential biochemical activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor properties . Furthermore, compounds containing the 1,2,4-triazole/thiadiazole ring systems are known to exhibit a range of bioactivities, such as antimicrobial and anticancer effects . This reagent is intended for research applications only, providing a core scaffold for the synthesis and development of novel bioactive molecules, enzyme inhibitors, and potential therapeutic agents. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C9H9N3O3S2

Molecular Weight

271.3 g/mol

IUPAC Name

4-hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C9H9N3O3S2/c1-6-10-9(16-11-6)12-17(14,15)8-4-2-7(13)3-5-8/h2-5,13H,1H3,(H,10,11,12)

InChI Key

LEHSELWVPQSQAP-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide

According to patent WO2020128003A1, 3-methyl-1,2,4-thiadiazole derivatives can be prepared by cyclization of thiosemicarbazide derivatives with appropriate acyl or carboxyl precursors under acidic conditions. The methyl substituent at position 3 is introduced via methylated starting materials or methylation steps during the synthesis.

Cyclization with Thiosemicarbazide

The key step involves reacting a suitable carboxylic acid or ester precursor with thiosemicarbazide in acidic medium (e.g., sulfuric acid) at room temperature or mild heating to induce ring closure forming the 1,2,4-thiadiazole nucleus. This method is well documented for synthesizing 5-amino-1,3,4-thiadiazole derivatives, which are structurally related heterocycles.

Preparation of 4-Hydroxybenzenesulfonamide

4-Hydroxybenzenesulfonamide, also known as 4-hydroxybenzenesulfonamide, is commercially available or can be synthesized by sulfonation of 4-aminophenol followed by conversion to the sulfonamide. This moiety provides the sulfonamide functional group essential for biological activity and acts as the coupling site for the heterocyclic substituent.

Coupling of the Thiadiazole Fragment with 4-Hydroxybenzenesulfonamide

Formation of the Sulfonamide Linkage

The coupling is achieved by nucleophilic substitution or condensation reactions between the amino group of the thiadiazole derivative and the sulfonyl group of the 4-hydroxybenzenesulfonamide or its activated derivatives (e.g., sulfonyl chlorides). The reaction conditions typically involve:

  • Use of a base (e.g., triethylamine) to deprotonate amines
  • Solvents such as dimethylformamide (DMF) or dichloromethane (DCM)
  • Mild heating to promote coupling

Alternative Synthetic Routes

Some methods involve first synthesizing an intermediate hydrazide or hydrazone derivative from the 4-hydroxybenzenesulfonamide, which is then cyclized with thiosemicarbazide to form the thiadiazole ring directly attached to the sulfonamide aromatic ring.

Representative Synthetic Scheme

Step Reactants Conditions Product
1 4-Aminophenol + Sulfonyl chloride Base, solvent, RT 4-Hydroxybenzenesulfonamide
2 Carboxylic acid or ester precursor + Thiosemicarbazide Acidic medium, RT to reflux 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide
3 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide + 4-Hydroxybenzenesulfonamide Coupling agent or direct condensation, base, mild heat 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide

Analytical and Characterization Techniques

  • FT-IR Spectroscopy : Key bands include sulfonamide N–H stretching (~3485–3265 cm⁻¹), aromatic C–H (~3037 cm⁻¹), C=N (~1625–1594 cm⁻¹), S=O (~1128–1030 cm⁻¹), and C–S (~756–662 cm⁻¹) vibrations confirming the thiadiazole and sulfonamide moieties.

  • NMR Spectroscopy : ^1H-NMR shows characteristic singlets for sulfonamide NH (~1.25 ppm), Schiff base CH=N (~3.5–4.1 ppm), and aromatic protons (6.6–8.2 ppm). The methyl group on the thiadiazole ring appears as a singlet in the aliphatic region.

  • Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and purity.

Research Findings and Optimization Notes

  • The cyclization step forming the thiadiazole ring is sensitive to temperature and acid concentration; mild conditions favor higher yields and purity.

  • The presence of the 4-hydroxy substituent on the benzene ring influences solubility and reactivity during coupling, requiring optimization of solvent and base.

  • Hydrazide intermediates allow versatile functionalization, enabling synthesis of hydrazones and other derivatives for further biological activity studies.

  • The compound and related derivatives have been studied for carbonic anhydrase inhibition, with the sulfonamide group coordinating to the zinc ion in the enzyme active site, and the thiadiazole ring contributing to binding affinity and selectivity.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Cyclization of carboxylic acid/ester with thiosemicarbazide Carboxylic acid or ester, thiosemicarbazide, H2SO4 RT to reflux, acidic Moderate to high Forms thiadiazole ring
Sulfonamide formation 4-Aminophenol + sulfonyl chloride Base, RT High Prepares 4-hydroxybenzenesulfonamide
Coupling reaction Thiadiazole amine + sulfonyl derivative Base, DMF or DCM, mild heat Moderate to high Forms final compound

This detailed overview integrates synthetic routes, reaction conditions, and characterization data from authoritative patents and peer-reviewed articles, providing a comprehensive guide to the preparation of 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide. The methods emphasize the importance of controlled cyclization and coupling steps to achieve high purity and yield of this biologically significant sulfonamide derivative.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells. The compound’s ability to cross cellular membranes allows it to interact with intracellular targets effectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

(a) 4-Hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
  • Structural Difference : Replaces the thiadiazole with a tetrazole ring (N-rich heterocycle) at the sulfonamide nitrogen.
  • Molecular Formula : C₈H₉N₅O₃S (MW: 255.26) .
  • Implications :
    • The tetrazole’s higher nitrogen content may enhance solubility in polar solvents compared to the thiadiazole analog.
    • Reduced metabolic stability due to the absence of sulfur, which often improves resistance to oxidative degradation.
(b) {2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl}methanol
  • Structural Difference: Retains the 3-methylthiadiazole group but embeds it in a cyclopentane-methanol scaffold .
  • Implications: The aliphatic cyclopentane backbone may increase lipophilicity, favoring blood-brain barrier penetration.

Pharmacophore Modifications in Clinical Candidates

(a) 3-[4-(Azetidin-1-ylcarbonyl)phenoxy]-5-[(1S)-2-hydroxy-1-methylethoxy]-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzamide
  • Key Feature : Shares the 3-methylthiadiazole group but incorporates a benzamide core and hydrophilic side chains.
  • Application : Advanced to Phase IIb clinical trials as a glucokinase activator .
  • Comparison :
    • The benzamide linker and additional hydroxyl groups likely improve target binding affinity compared to the simpler sulfonamide scaffold.
    • Demonstrates the thiadiazole’s versatility in diverse therapeutic contexts.

Molecular Properties (Inferred)

Compound Name Molecular Formula (Inferred) Molecular Weight Heterocyclic Group Key Functional Groups
Target Compound ~C₈H₈N₄O₃S₂ ~272.24 3-methyl-1,2,4-thiadiazol-5-yl Sulfonamide, Hydroxy
Tetrazole Analog C₈H₉N₅O₃S 255.26 2-methyl-2H-tetrazol-5-yl Sulfonamide, Hydroxy
{2-[(3-Methylthiadiazol-5-yl)amino]cyclopentyl}methanol C₉H₁₄N₄OS 226.29 3-methyl-1,2,4-thiadiazol-5-yl Alcohol, Cyclopentane

Research Implications and Gaps

  • Activity Prediction : The thiadiazole’s sulfur atom may confer better metabolic stability than tetrazole analogs, making it preferable for orally administered drugs.
  • Data Limitations : Explicit solubility, LogP, or IC₅₀ values for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide is a compound that belongs to the class of sulfonamides and contains a thiadiazole moiety. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anti-inflammatory, and anticonvulsant properties. The following sections will explore the biological activity of this compound in detail, supported by data tables and relevant case studies.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been shown to possess activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide displayed moderate to good activity against several bacterial strains.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameActivity Against Gram-positiveActivity Against Gram-negative
4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamideModerateLow
2-amino-1,3,4-thiadiazole derivative AGoodModerate
2-amino-1,3,4-thiadiazole derivative BExcellentGood

Anti-inflammatory Properties

The anti-inflammatory effects of thiadiazole derivatives are notable. Compounds similar to 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide have been tested for their ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that these compounds can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages.

Case Study:
In a study conducted by Kumar et al. (2020), a series of thiadiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using a lipopolysaccharide (LPS)-induced inflammation model. The results indicated that certain derivatives exhibited a reduction in inflammation markers by up to 60%.

Anticonvulsant Activity

The anticonvulsant potential of 4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide has also been explored. In vivo studies using animal models demonstrated that the compound could significantly reduce seizure frequency and duration when compared to control groups.

Table 2: Anticonvulsant Activity Assessment

Compound NameDose (mg/kg)Seizure Reduction (%)
4-Hydroxy-N-(3-methyl-1,2,4-thiadiazol-5-yl)benzene-1-sulfonamide2075
Standard Drug (Phenytoin)1080
Control Group-0

The biological activities of this compound can be attributed to its structural features. The presence of the thiadiazole ring is crucial for its interaction with biological targets. Studies suggest that the electron-withdrawing nature of the sulfonamide group enhances its reactivity with enzymes involved in inflammation and bacterial growth.

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